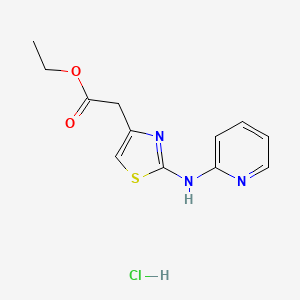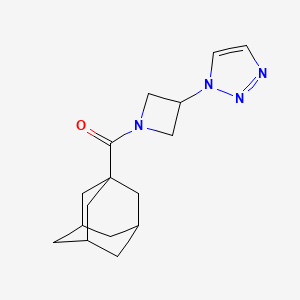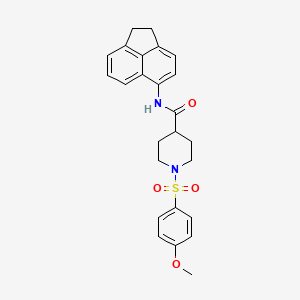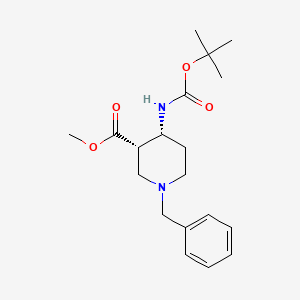![molecular formula C19H26N4O B2549266 1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097931-22-9](/img/structure/B2549266.png)
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, also known as PPCCU, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. PPCCU belongs to the class of urea derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery.
Applications De Recherche Scientifique
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound similar in structure to 1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, has been found to form hydrogels in acidic environments. The rheology and morphology of these gels can be influenced by the identity of the anion present, offering a method for adjusting their physical properties. This research suggests potential applications in areas where controlled gelation and specific mechanical properties are desirable (Lloyd & Steed, 2011).
Antimicrobial and Antifungal Activities
Urea derivatives, including those structurally related to the compound , have shown antimicrobial and antifungal activities. The antimicrobial properties vary depending on the specific structure of the urea derivative. This highlights potential applications in the development of new antimicrobial agents (Farghaly & El-Kashef, 2005).
Organocatalysis in Synthesis of Heterocycles
Research indicates that urea can act as an organo-catalyst in the synthesis of various heterocyclic compounds. This suggests that similar urea derivatives could be used as catalysts in the synthesis of complex organic molecules, potentially offering more environmentally friendly and cost-effective methods in organic synthesis (Brahmachari & Banerjee, 2014).
Plant Growth Regulation
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants. Some of these compounds exhibit cytokinin-like activity, which can be useful in in vitro plant morphogenesis studies. This area of research opens up possibilities for agricultural applications, where controlling plant growth and development is critical (Ricci & Bertoletti, 2009).
Cancer Research
Certain urea derivatives have been investigated for their potential anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a possibility for the development of new chemotherapeutic agents (Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(20-13-4-8-16-6-2-1-3-7-16)22-17-9-11-18(12-10-17)23-15-5-14-21-23/h1-3,5-7,14-15,17-18H,4,8-13H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKWTAQRLPMUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2549187.png)





![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)

![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)
![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2549201.png)
![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2549202.png)